molecular formula C9H10BrNO B580043 (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol CAS No. 1391330-96-3

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

Cat. No. B580043
M. Wt: 228.089
InChI Key: NSOIFXMCSOITKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be analyzed using techniques such as X-ray diffraction . Indole derivatives often have complex structures, with multiple sites occupied by various atoms .


Chemical Reactions Analysis

Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, can undergo various chemical reactions . For example, they can react with other compounds to form new structures with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrolytic Synthesis and Chemical Reactivity : The compound has been involved in studies of pyrolytic synthesis, demonstrating its utility in forming complex structures such as isoindolo[2,1-a]indol-6-one through sigmatropic shift-elimination-cyclisation cascades. The catalytic reduction and ring-opening reactions of these compounds highlight their sensitive reactivity and potential for creating diverse molecular structures (Crawford et al., 2008).

Natural Product Synthesis : The compound and its brominated derivatives have been utilized in the synthesis of biologically active, naturally occurring products. This includes the total synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, showcasing its role in facilitating the generation of molecules with potential biological activities (Akbaba et al., 2010).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activities : Research on brominated tryptophan derivatives, including those related to the compound , has indicated their potential in inhibiting the growth of bacteria such as Staphylococcus epidermidis. These findings open avenues for exploring antimicrobial agents derived from marine sponges and other natural sources (Segraves & Crews, 2005).

Antiinflammatory and Antiproliferative Activities : Derivatives of the compound have been synthesized and evaluated for their antiinflammatory and antiproliferative activities. This includes the creation of heterocycles from bromoindole carbohydrazides, indicating the potential of these compounds in developing new therapeutic agents (Narayana et al., 2009).

Catalytic and Synthetic Applications

Catalytic Oxidative Bromination : The compound and its derivatives have been studied for their roles in catalytic activities, particularly in the oxidative bromination of organic substrates. This demonstrates the utility of these compounds in organic synthesis and the development of new chemical processes (Maurya et al., 2014).

Safety And Hazards

The safety and hazards associated with “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined through safety data sheets and other resources . It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, have a wide range of potential applications in fields such as medicinal chemistry . Future research could explore these possibilities further, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOIFXMCSOITKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

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